molecular formula C10H21Br B1670165 1-Bromodecane CAS No. 112-29-8

1-Bromodecane

Cat. No.: B1670165
CAS No.: 112-29-8
M. Wt: 221.18 g/mol
InChI Key: MYMSJFSOOQERIO-UHFFFAOYSA-N
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Description

C₁₀H₂₁Br . It is a colorless to light yellow liquid that is slightly soluble in water but miscible with most organic solvents. This compound is primarily used as an alkylating agent in organic synthesis, where it introduces a decyl group into various molecules .

Mechanism of Action

Target of Action

1-Bromodecane, also known as decyl bromide, is a long-chain alkylating agent . Its primary targets are organic molecules in biological applications, where it introduces lipophilic groups to improve their hydrophobicity .

Mode of Action

This compound interacts with its targets through alkylation . In this process, it donates an alkyl group to the target molecule, thereby modifying its properties. For instance, it can react with 1,2-dimethylimidazole to yield 1-decyl-2,3-dimethylimidazolium bromide .

Biochemical Pathways

It’s known that the compound participates in the alkylation of pentaerythritol, introducing two lipophilic groups . This process can affect the solubility and reactivity of the target molecule, potentially influencing various biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific target molecules and biological systems. By introducing lipophilic groups to target molecules, this compound can enhance their hydrophobicity . This can influence the target molecule’s interactions with other molecules and its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromodecane can be synthesized through the reaction of decanol with hydrobromic acid in the presence of sulfuric acid. The reaction involves heating the mixture to around 90-95°C and stirring for several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is produced by the bromination of decane. This process involves the reaction of decane with bromine in the presence of a catalyst, typically iron or aluminum bromide, under controlled conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromodecane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Bromodecane is unique due to its optimal chain length, which provides a balance between reactivity and solubility. This makes it particularly useful in the synthesis of surfactants and other compounds where a decyl group is desired .

Properties

IUPAC Name

1-bromodecane
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InChI

InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMSJFSOOQERIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Br
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9051581
Record name 1-Bromodecane
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Molecular Weight

221.18 g/mol
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Physical Description

Liquid, Clear, light yellow liquid; [Aldrich MSDS]
Record name Decane, 1-bromo-
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Record name Decyl bromide
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Vapor Pressure

0.04 [mmHg]
Record name Decyl bromide
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CAS No.

112-29-8
Record name 1-Bromodecane
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Record name Decyl bromide
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Record name 1-BROMODECANE
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Record name Decane, 1-bromo-
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Record name Decyl bromide
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Synthesis routes and methods I

Procedure details

The ground polymer of Example 23 (5 g) was placed in a 500 mL 3-necked round-bottomed flask and suspended in 100 mL deionized water and the suspension was stirred with a mechanical stirrer. To this swollen gel, a solution of 15 g 1-bromodecane in 100 mL ethanol was added and the reaction mixture was stirred for 10 minutes. 2 g 50% aqueous sodium hydroxide was then added and the reaction mixture was stirred at room temperature for 40 minutes followed by heating to 75° C. Subsequently, an additional 4 g 50% NaOH was added in a 1 g batch at an interval of 1.5 hr (the base addition maintained a pH between 10 to 12). The reaction mixture was allowed to stir at 75° C. for a total period of 20 hr. After cooling to 30° C., 2 mL concentrated HCl was added and the mixture was stirred for 30 minutes. The polymer was filtered off and washed with 500 mL deionized water and 500 mL methanol. The filtered polymer particles were slurried in methanol (400 mL), stirred for 40 minutes and reisolated by filtration. This process was then repeated. The polymer was suspended in 500 mL 2M NaCl solution and the suspension was stirred for 40 minutes. The polymer was filtered off and this NaCl treatment was repeated two more times. The fitered polymer cake was washed with 500 mL deionized water and suspended in 500 mL deionized water. After stirring the suspension for 30 minutes, the polymer was filtered off and resuspended in 500 mL deionized water. The resulting suspension was stirred for 30 minutes. 1 mL concentrated HCl was added to the suspension, which was then stirred for 35 minutes. The pH of the suspension was found to be 2.2. The polymer was then filtered off and dried at 60° C. in a forced air oven, yielding 13.3 g of the alkylated polymer as a pale white solid. The polymer was ground and passed through a 140 mesh sieve.
[Compound]
Name
polymer
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
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Type
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Reaction Step Four
Name
Quantity
4 g
Type
reactant
Reaction Step Five
Name
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2 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

The ground polymer of Example 23 (5 g) was placed in a 500-mL 3-neck round-bottom flask and suspended in 100 mL of deionized water. The suspension was stirred with a mechanical stirrer. To this swollen gel was added a solution of 15 g of 1-bromodecane in 100 mL of ethanol, and the reaction mixture was stirred for 10 minutes. Aqueous sodium hydroxide (2 g of 50% w/w) was then added and the reaction mixture was stirred at room temperature for 40 minutes followed by heating to 75° C. Subsequently, an additional 4 g of 50% NaOH was added in 1 g batches at an interval of 1.5 hr. The reaction mixture was allowed to stir at 75° C. for a total period of 20 hr. After cooling to 30° C., 2 mL concentrated HCl was added and the mixture was stirred for 30 minutes. The polymer was filtered off and washed with 500 mL of deionized water and 500 mL of methanol. The filtered polymer particles were slurried in methanol (400 mL), stirred for 40 minutes, and reisolated by filtration. This process was then repeated. The polymer was suspended in 500 mL of 2M NaCl solution and the suspension was stirred for 40 minutes. The polymer was filtered off and this NaCl treatment was repeated two more times. The fitered polymer cake was washed with 500 mL of deionized water and suspended in 500 mL of deionized water. After stirring the suspension for 30 minutes, the polymer was filtered off and resuspended in 500 mL of deionized water. The resulting suspension was stirred for 30 minutes. Concentrated HCl (1 mL) was added to the suspension, which was then stirred for 35 minutes. The polymer was then filtered off and dried at 60° C. in a forced air oven, yielding 13.3 g of the alkylated polymer as a pale white solid. The polymer was ground and passed through a 140 mesh sieve.
[Compound]
Name
polymer
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
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Quantity
100 mL
Type
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2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromodecane
Reactant of Route 2
Reactant of Route 2
1-Bromodecane
Reactant of Route 3
1-Bromodecane
Reactant of Route 4
Reactant of Route 4
1-Bromodecane
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1-Bromodecane
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Reactant of Route 6
1-Bromodecane
Customer
Q & A

Q1: What is the molecular formula and weight of 1-Bromodecane?

A1: this compound has a molecular formula of C10H21Br and a molecular weight of 221.19 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques including 1H NMR, 13C NMR, IR, and mass spectrometry. [, , , , , , , , ]

Q3: Is this compound compatible with organic solvents?

A3: Yes, this compound exhibits good solubility in common organic solvents like cyclohexane, toluene, dichloromethane, and dimethylformamide. [, , , ]

Q4: Can this compound be used as a reagent in chemical synthesis?

A4: Yes, this compound serves as a useful alkylating agent in organic synthesis, particularly in reactions like nucleophilic substitutions. [, , , ] For instance, it reacts with inorganic salts containing hard-basic nucleophilic anions in the presence of silica gel-supported ionenes. [] It has also been used in the synthesis of alkyl-substituted pyridium bromide quaternary ammonium salts through alkylation reactions with nicotinamide. []

Q5: Are there catalytic applications involving this compound as a substrate?

A5: Yes, this compound has been studied as a substrate in catalytic reduction reactions. For example, Milstein's complex (PNN)RuHCl(CO) catalyzes the reduction of this compound using isopropanol as a hydrogen source. [] Another study explored the electrochemical reduction of this compound at a mercury cathode in dimethylformamide. [] Additionally, researchers investigated the catalytic reduction of this compound by electrogenerated, structurally modified nickel(I) salen. []

Q6: Have there been any computational studies involving this compound?

A6: While specific computational studies focusing solely on this compound might be limited within the provided research, its structural analogs and related compounds have been subjected to computational analysis, including molecular modeling and QSAR studies. These studies provide valuable insights into the structure-activity relationships and physicochemical properties of halogenated alkanes. [, , ]

Q7: How does the length of the alkyl chain in bromoalkanes affect their properties?

A7: Studies investigating a series of 1-bromoalkanes, including this compound, revealed a correlation between the alkyl chain length and various physicochemical properties. Increasing the chain length generally leads to higher melting points, boiling points, and lipophilicity. These trends can influence the compound's behavior in biological systems, including its membrane permeability and interactions with enzymes. [, , , ]

Q8: What analytical methods are commonly used to characterize and quantify this compound?

A8: Common techniques for analyzing this compound include gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These methods help determine its purity, identify any impurities, and confirm its chemical structure. [, , , , , , , , , , ]

Q9: What is known about the environmental fate and degradation of this compound?

A9: this compound can be degraded through various methods, including reductive dehalogenation using nickel-aluminum alloy in a potassium hydroxide solution. This method effectively replaces the bromine atom with a hydrogen atom, rendering the compound non-mutagenic. [] Additionally, refluxing this compound with ethanolic potassium hydroxide leads to the formation of the corresponding ethyl ether. []

Q10: Are there any other notable applications of this compound in research?

A10: this compound has found use in synthesizing various other compounds, such as O-decanoxylbenzoic O-phenyl azobenzene ester liquid crystal, through a multi-step synthesis involving diazotization, coupling, esterification, and Williamson reactions. [] It's also employed in the synthesis of surfactants, specifically cationic gemini surfactants, from pentaerythritol, which demonstrate enhanced surface-active properties. [] Additionally, researchers utilize this compound in preparing alkane-modified polyallylamine nanoparticles, aiming to improve their transfection efficiency as gene carriers. []

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